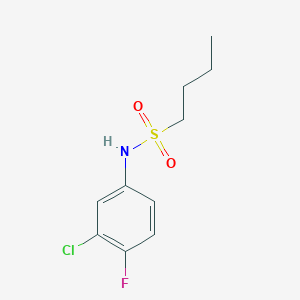![molecular formula C17H20N2O2 B5347607 N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5347607.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior in animal models of addiction. This compound has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Mécanisme D'action
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea selectively binds to the mGluR5 receptor and blocks its activation by glutamate, a neurotransmitter that plays a key role in synaptic plasticity and learning and memory. By blocking mGluR5 activation, this compound reduces the excitability of neurons and modulates synaptic transmission, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine. It has also been shown to regulate the expression of various genes involved in synaptic plasticity and neuronal development. This compound has been found to have neuroprotective effects, reducing neuronal damage and apoptosis in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is a highly selective antagonist of mGluR5 and has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. However, its use in lab experiments is limited by its high cost and low solubility in water. Additionally, this compound has a short half-life and may require multiple doses to achieve therapeutic effects.
Orientations Futures
Future research on N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea could focus on developing more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Additionally, the therapeutic potential of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, could be further explored. Finally, the role of mGluR5 in synaptic plasticity and learning and memory could be further elucidated using this compound as a pharmacological tool.
Méthodes De Synthèse
N-[1-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea can be synthesized using a two-step process. First, 4-methoxyphenethylamine is reacted with 4-methylphenylisocyanate to form the corresponding urea intermediate. This intermediate is then treated with hydrochloric acid to yield this compound as a white crystalline powder with a purity of over 99%.
Propriétés
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-8-15(9-5-12)19-17(20)18-13(2)14-6-10-16(21-3)11-7-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMLEPLYOTCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

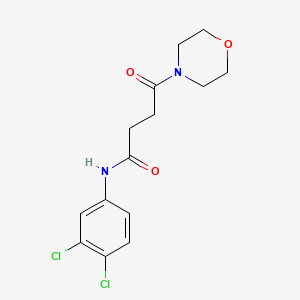
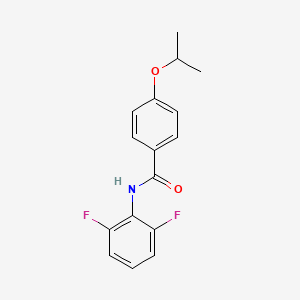
![1-(4-ethylphenyl)-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-3,5-pyrazolidinedione](/img/structure/B5347546.png)
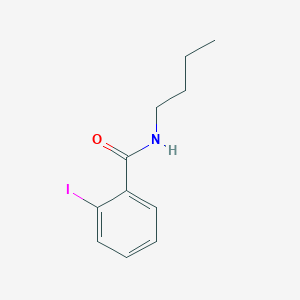
![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5347555.png)
![1'-isopropyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347561.png)
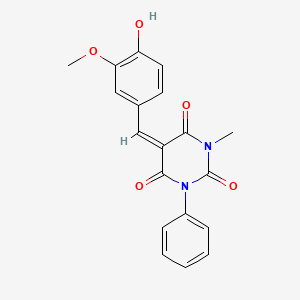
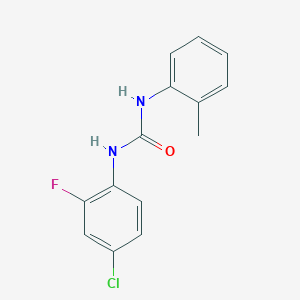
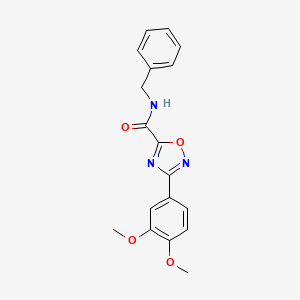
![methyl 4-(5-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5347576.png)
![3-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5347584.png)
![N,N-dimethyl-7-[2-(1H-pyrazol-1-yl)propanoyl]-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5347586.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5347595.png)
